(3S)-3-hydroxy-D-aspartic acid

NMDA receptor Agonist Enantioselectivity

(3S)-3-hydroxy-D-aspartic acid (CAS 5753-30-0) is a chiral amino acid derivative with specific (3S) configuration, essential for selective NMDA receptor activation and enzymatic studies. Using the correct isomer ensures accurate research outcomes. Available in research quantities with stringent purity standards. Contact us for bulk pricing and custom synthesis inquiries.

Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
CAS No. 5753-30-0
Cat. No. B556927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-hydroxy-D-aspartic acid
CAS5753-30-0
SynonymsBoc-D-norvaline; Boc-D-Nva-OH; 57521-85-4; (R)-2-(Boc-amino)pentanoicacid; AC1ODWZZ; 12688_ALDRICH; SCHEMBL3450517; 12688_FLUKA; CTK6C9898; INWOAUUPYIXDHN-SSDOTTSWSA-N; MolPort-001-794-016; N-(t-butoxycarbonyl)-D-norvaline; ZINC1731781; ANW-74493; FD3024; KM0116; AKOS015836452; AKOS015893978; AM82595; N-TERT-BUTOXYCARBONYL-D-NORVALINE; AJ-31236; AK-49939; KB-48285; TR-061846; FT-0640466
Molecular FormulaC4H7NO5
Molecular Weight149.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)N
InChIInChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
InChIKeyYYLQUHNPNCGKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-3-hydroxy-D-aspartic acid (CAS 5753-30-0): Core Properties for Scientific Procurement


(3S)-3-hydroxy-D-aspartic acid, also known as D-erythro-3-hydroxyaspartate, is a non-proteinogenic, hydroxylated derivative of D-aspartic acid. It is characterized by the specific stereochemistry (2R,3S) and is a chiral analog of the neurotransmitter glutamate . This compound is recognized for its distinct interactions with excitatory amino acid transporters (EAATs) and N-methyl-D-aspartate (NMDA) receptors, making it a valuable research tool in neuroscience [1].

Why Generic (3S)-3-hydroxy-D-aspartic acid Substitution is High-Risk for Reproducible Neuroscience Research


Substitution with other 3-hydroxyaspartate stereoisomers or even D-aspartate is not equivalent and can lead to dramatically different, even opposite, experimental outcomes. The specific stereochemistry of the (3S) enantiomer is crucial for its unique pharmacological profile. For instance, while both (3S)- and (3R)-3-hydroxyaspartate can interact with glutamate transporters, they exhibit a ~100-fold difference in potency at NMDA receptors [1]. Furthermore, the 'erythro' and 'threo' configurations confer different activity profiles [2]. Therefore, precise selection of the (3S)-isomer is mandatory for achieving experimental specificity and reproducibility in studies of glutamatergic signaling.

(3S)-3-hydroxy-D-aspartic acid: Quantified Differentiation Against Key Comparators


Superior NMDA Receptor Agonist Potency Compared to (3R) Enantiomer

The (3S) enantiomer (D-erythro-3-hydroxyaspartate) demonstrates a 100-fold higher potency as an NMDA receptor agonist compared to its (3R) enantiomer (L-erythro-3-hydroxyaspartate) in rat hippocampal neurons [1].

NMDA receptor Agonist Enantioselectivity Neuroscience

Differential Inhibition of Glutamate vs. Aspartate Uptake in Brain Regions

threo-3-Hydroxy-D-aspartate, a racemic mixture containing the (3S) enantiomer, exhibits preferential inhibition of L-glutamate uptake over L-aspartate uptake in specific brain regions. In cortical synaptosomes, it was more potent at inhibiting L-glutamate uptake (IC50 = 9 μM) than L-aspartate uptake (IC50 = 13 μM). This trend is more pronounced in the hippocampus, with IC50 values of 6 μM and 11 μM, respectively [1].

Glutamate transporter EAAT Uptake inhibition Synaptosomes

Substrate Activity at EAAT1-3 Compared to D-Aspartate

The (3S) enantiomer (D-erythro-3-hydroxyaspartate) acts as a substrate for the excitatory amino acid transporters EAAT1, EAAT2, and EAAT3. While both enantiomers showed similar affinities, the (3S) enantiomer demonstrated a lower maximal effect compared to the (3R) enantiomer in a voltage clamp assay [1]. This is a distinct functional profile compared to D-aspartate, which is also a transportable substrate but lacks the nuanced, stereospecific partial agonist-like behavior [2].

Excitatory Amino Acid Transporter EAAT Substrate Xenopus oocyte

High-Value Application Scenarios for (3S)-3-hydroxy-D-aspartic acid (CAS 5753-30-0)


Differentiating NMDA Receptor Subunit Pharmacology

Given its high potency (EC50 320 nM) as an NMDA receptor agonist [1], (3S)-3-hydroxy-D-aspartic acid is a superior tool for pharmacological studies aimed at isolating and characterizing NMDA receptor-mediated responses. Its distinct enantioselectivity allows researchers to differentiate its effects from other glutamatergic modulators.

Investigating Glutamate Transporter (EAAT) Functional Heterogeneity

The compound's substrate activity at EAAT1-3, combined with its lower maximal efficacy [1], makes it a valuable probe for investigating the functional dynamics and conformational states of these transporters. Its region-specific inhibition profile of glutamate uptake [2] further enables the study of transporter heterogeneity across different brain areas.

Stereospecific Control in Studies of Synaptic Clearance

Researchers requiring precise control over the inhibition of glutamate versus aspartate clearance in specific brain regions (e.g., cortex and hippocampus) should select this compound. Its differentiated IC50 values for these substrates [2] provide a quantifiable advantage over non-selective inhibitors like D-aspartate.

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